Methyl octadeca-12,16-diynoate
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Overview
Description
Methyl octadeca-12,16-diynoate is an organic compound with the molecular formula C19H30O2 It is a type of fatty acid ester characterized by the presence of two triple bonds at the 12th and 16th positions of the octadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-12,16-diynoate can be synthesized through various methods. One common approach involves the esterification of octadeca-12,16-diynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-12,16-diynoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in different saturated or unsaturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Methyl 8-oxo-octadec-11-en-9-ynoate and methyl 8-hydroxy-octadec-11-en-9-ynoate.
Reduction: Methyl octadec-12-ene-16-ynoate.
Substitution: this compound derivatives with various substituents.
Scientific Research Applications
Methyl octadeca-12,16-diynoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in lipidomics and membrane biology.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its ability to interact with biological membranes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl octadeca-12,16-diynoate exerts its effects involves its interaction with cellular membranes and enzymes. The compound’s triple bonds can undergo reactions that disrupt membrane integrity or inhibit enzyme activity, leading to antimicrobial or anticancer effects. The specific molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl octadeca-12,16-diynoate is unique due to the specific positions of its triple bonds, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo selective oxidation and reduction reactions makes it a valuable compound in synthetic chemistry and biomedical research.
Properties
CAS No. |
58444-04-5 |
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Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-12,16-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h5-6,9-18H2,1-2H3 |
InChI Key |
GWFNHDUJMSYAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC#CCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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